molecular formula C20H19NO4 B4164176 2-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B4164176
M. Wt: 337.4 g/mol
InChI Key: RDJJJAAURHQGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as AI-10-49 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of AI-10-49 is not fully understood. However, studies have suggested that the compound may inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are involved in cell signaling pathways that regulate cell growth, survival, and inflammation. AI-10-49 may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
AI-10-49 has been shown to have various biochemical and physiological effects. The compound has been found to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Additionally, AI-10-49 has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of AI-10-49 is that it can be synthesized using various methods, which allows for optimization of the yield and purity of the compound. Additionally, the compound has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent. However, one limitation of AI-10-49 is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for AI-10-49 research. One direction is to further elucidate the compound's mechanism of action and identify its molecular targets. Another direction is to evaluate the safety and efficacy of AI-10-49 in clinical trials. Additionally, AI-10-49 may be combined with other agents to enhance its therapeutic effects. Overall, AI-10-49 has shown promise as a potential therapeutic agent, and further research is warranted to fully understand its potential.

Scientific Research Applications

AI-10-49 has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-tumor, and anti-angiogenic agent. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, AI-10-49 has been found to reduce inflammation and angiogenesis in animal models.

properties

IUPAC Name

2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-6-14-9-10-17(18(13-14)24-2)25-12-11-21-19(22)15-7-4-5-8-16(15)20(21)23/h3-5,7-10,13H,1,6,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJJJAAURHQGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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